Dehydropirlindole

Descripción general

Descripción

Dehydropirlindole is a derivative of pirlindole, a reversible inhibitor of monoamine oxidase A It is known for its neuroprotective properties, particularly in protecting neuronal cells against oxidative stress-induced cell death

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydropirlindole is synthesized through a series of chemical reactions starting from pirlindole. The synthesis involves the intramolecular alkylation of the indole nitrogen, followed by the reduction of the imine with sodium borohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows standard organic synthesis protocols involving controlled reaction conditions and purification steps to ensure the desired product’s purity and yield.

Análisis De Reacciones Químicas

Oxidative Stress Protection Mechanisms

DHP demonstrates significant antioxidant activity in neuronal cell models. In studies assessing iron-induced oxidative stress, DHP reduced hydroxyl radical (- OH) formation in a concentration-dependent manner .

Key Findings:

-

Radical Scavenging : DHP (5–100 μM) inhibited - OH generation by 35–89% in rat hippocampal cells exposed to Fe²⁺/ascorbate .

-

EC₅₀ : The half-maximal effective concentration for DHP’s cytoprotective effect was 23 μM , outperforming pirlindole (EC₅₀ = 38 μM) .

Redox Reactions

DHP’s indole scaffold facilitates electron transfer, enabling interactions with reactive oxygen species (ROS).

Hydroxyl Radical Neutralization

DHP reacts with - OH via hydrogen abstraction or electron donation, forming stable oxidation products. Experimental data from electron paramagnetic resonance (EPR) spectroscopy confirm this activity :

| DHP Concentration (μM) | - OH Inhibition (%) |

|---|---|

| 5 | 35 ± 4 |

| 10 | 58 ± 5 |

| 50 | 76 ± 6 |

| 100 | 89 ± 7 |

Interaction with Enzymatic Systems

DHP modulates monoamine oxidase (MAO) activity indirectly. While not a direct MAO-A inhibitor, it enhances cellular antioxidant defenses, reducing oxidative damage linked to MAO-mediated dopamine metabolism .

Synthetic Pathways

Though direct synthesis routes for DHP are not fully detailed in available literature, its structural similarity to pirlindole suggests potential derivatization through:

-

Dehydrogenation : Catalytic removal of hydrogen atoms from pirlindole’s tetracyclic framework.

-

Oxidative Modifications : Introduction of conjugated double bonds to enhance redox activity.

Stability and Degradation

DHP’s stability under physiological conditions remains understudied. Preliminary data indicate susceptibility to photodegradation, a common trait in indole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Neuroprotection

- DHP has been shown to protect neuronal cells from oxidative stress-induced cell death. In vitro studies indicate that it significantly reduces neuronal death caused by nitric oxide exposure at pharmacologically relevant concentrations .

2. Pharmacological Studies

- The compound is utilized in studies aimed at understanding the mechanisms underlying monoamine oxidase inhibition and its effects on neuronal health. Its comparative studies with other MAO inhibitors provide insights into its pharmacological profile .

3. Drug Development

- Due to its neuroprotective properties, DHP is being explored as a candidate for developing new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

1. Neurotoxicity Models

- A study using rat brain cell cultures demonstrated that both pirlindole and DHP significantly reduced cell death when administered prior to exposure to nitric oxide. The results indicated a marked protective efficacy against neurotoxic insults .

2. Comparative Efficacy

- Research comparing DHP with other neuroprotective agents revealed that DHP exhibited superior protective effects against excitotoxicity induced by NMDA receptor activation in neuronal cultures. This suggests its potential as a therapeutic agent in conditions characterized by glutamate toxicity .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Mecanismo De Acción

Dehydropirlindole exerts its effects primarily through the inhibition of monoamine oxidase A, reducing the production of hydrogen peroxide and other reactive oxygen species. This inhibition helps protect neuronal cells from oxidative stress. Additionally, it may act as a free radical scavenger, further contributing to its neuroprotective effects .

Comparación Con Compuestos Similares

Pirlindole: The parent compound, also a monoamine oxidase A inhibitor.

Brofaromine: Another reversible inhibitor of monoamine oxidase A.

Moclobemide: A well-known reversible inhibitor of monoamine oxidase A.

Uniqueness: Dehydropirlindole is unique due to its dual mechanism of action, involving both monoamine oxidase A inhibition and free radical scavenging. This dual action enhances its neuroprotective properties compared to other similar compounds .

Actividad Biológica

Dehydropirlindole (DHP) is an oxidation product of the antidepressant pirlindole, which has garnered attention for its neuroprotective properties. This article explores the biological activity of DHP, focusing on its effects on neuronal health, mechanisms of action, and potential therapeutic applications.

This compound is structurally related to pirlindole, characterized by the absence of a hydrogen atom in the piperidine ring. Its chemical formula is , and it exhibits chirality, which influences its pharmacological activity. The separation and analysis of DHP enantiomers have been accomplished using chiral liquid chromatography techniques, highlighting its significance in pharmacokinetics and drug formulation .

DHP exerts its biological effects primarily through the modulation of neurotransmitter systems and protection against oxidative stress:

- Neuroprotection : DHP has been shown to protect neurons from nitric oxide (NO)-induced toxicity. In vitro studies indicate that both pirlindole and DHP can significantly reduce neuronal death caused by NO exposure at pharmacologically relevant concentrations .

- Monoamine Oxidase Inhibition : Comparative studies suggest that DHP exhibits inhibitory effects on monoamine oxidase type A (MAO-A), similar to pirlindole. This inhibition may contribute to its antidepressant-like effects and neuroprotective properties by increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain .

In Vitro Studies

Several studies have investigated the effects of DHP on cultured neuronal cells:

- Protective Effects Against Oxidative Stress : Research indicates that pre-treatment with DHP can significantly enhance neuronal survival rates in models of oxidative stress, suggesting a potential role in treating neurodegenerative diseases .

- Mechanistic Insights : The protective mechanisms may involve the modulation of intracellular signaling pathways associated with apoptosis and oxidative stress response. For instance, DHP treatment has been linked to the upregulation of antioxidant enzymes, which mitigate cellular damage during excitotoxic conditions.

Case Studies

- Neurotoxicity Models : In a study using rat brain cell cultures, both pirlindole and DHP were administered prior to exposure to NO. The results demonstrated a marked decrease in cell death compared to untreated controls, indicating their protective efficacy against neurotoxic insults .

- Comparative Efficacy : A comparative analysis between DHP and other neuroprotective agents revealed that DHP exhibited superior protective effects against excitotoxicity induced by NMDA receptor activation in neuronal cultures. This suggests a potential for DHP as a therapeutic agent in conditions characterized by glutamate toxicity .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

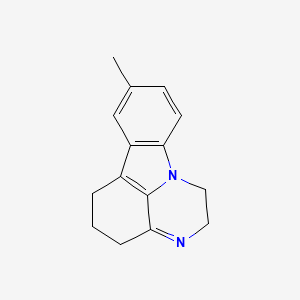

IUPAC Name |

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZIBDUSIKQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903498 | |

| Record name | NoName_4174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75804-32-9 | |

| Record name | 3,3a-Dehydropyrazidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.